3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-15-22-8-9-27(15)20-7-6-19(23-24-20)25-10-12-26(13-11-25)21(28)18-14-16-4-2-3-5-17(16)29-18/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLJEXUPOANMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, bases, and solvents like ethanol and acetone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash column chromatography and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like mercuric acetate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Halogenated derivatives of the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, bases, and solvents like ethanol and acetone. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzofuran-3(2H)-ones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Benzofuran-2-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s benzofuran and imidazole moieties are known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Pyridazine Cores
Compound 1 : 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
- Structure: Pyridazine core with a 4-chlorophenoxypropyl-piperazine group and chlorine substituent.
- Key Differences : Lacks the benzofuran-carbonyl and imidazole moieties present in the target compound.
- Activities: Reported to exhibit anti-inotropic effects (reducing myocardial contractility) and anti-platelet aggregation, likely due to piperazine-mediated modulation of calcium channels or adenosine receptors .
Compound 2 : 6-(4-Methylpiperazin-1-yl)-2'-(4-(prop-2-yn-1-yloxy)phenyl)-1H,3'H-2,5'-bibenzo[d]imidazole (Fig. 97 in )
- Structure : Benzimidazole-pyridazine hybrid with a methylpiperazine group.
- Key Differences : Replaces benzofuran with benzimidazole and uses a methylpiperazine instead of a benzofuran-carbonyl-piperazine.
- Activities: Methylpiperazine derivatives are often associated with enhanced solubility and CNS penetration, while benzimidazoles are known for antitumor and antimicrobial activities .
Functional Group Analysis
Pharmacological and Biochemical Insights
- Antimicrobial Potential: The 2-methylimidazole group in the target compound is structurally analogous to histidine kinase inhibitors, suggesting possible antibacterial activity. This contrasts with the chlorophenyl group in Compound 1, which is linked to broader-spectrum antimicrobial effects .
- CNS Activity : Piperazine derivatives with lipophilic substituents (e.g., benzofuran-carbonyl) may exhibit better blood-brain barrier penetration than methylpiperazines, which are often used in antipsychotics .
- Toxicity Considerations: Halogenated pyridazines (e.g., Compound 1) may pose higher metabolic toxicity risks compared to non-halogenated derivatives like the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
